Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅NO₂·HCl and a molecular weight of 241.72 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of naphthalene derivatives and subsequent functional group modifications. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH₄) and subsequent amination reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthalene derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its structural features make it a valuable building block for the construction of various chemical frameworks.
Biology: In biological research, methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism by which methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Uniqueness: Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific position of the amino group on the naphthalene ring, which influences its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10;/h2-3,6,11H,4-5,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUXMLZFMCYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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